molecular formula C22H32N2O3S B288233 1-({[4-(2-Ethylphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one

1-({[4-(2-Ethylphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one

Katalognummer B288233
Molekulargewicht: 404.6 g/mol
InChI-Schlüssel: DWKVGZBHYAUYAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-({[4-(2-Ethylphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one, commonly known as SB-277011A, is a potent and selective dopamine D3 receptor antagonist. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Wirkmechanismus

SB-277011A is a selective antagonist of the dopamine D3 receptor. It binds to the receptor and blocks the action of dopamine, a neurotransmitter that plays a key role in reward, motivation, and movement. By blocking the action of dopamine, SB-277011A can reduce the reinforcing effects of drugs of abuse and potentially reduce drug-seeking behavior. It can also modulate the activity of the mesolimbic dopamine system, which is involved in the regulation of mood and emotion.
Biochemical and Physiological Effects:
SB-277011A has been shown to have a number of biochemical and physiological effects. It can reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine. It can also reduce drug-seeking behavior and relapse in animal models of drug addiction. SB-277011A has also been shown to have antidepressant-like effects in animal models of depression. It can increase the release of serotonin and norepinephrine, two neurotransmitters that play a key role in mood regulation.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of SB-277011A is its selectivity for the dopamine D3 receptor. This allows for more targeted studies of the role of the D3 receptor in various neurological and psychiatric disorders. However, one limitation of SB-277011A is its relatively low potency compared to other D3 receptor antagonists. This can make it more difficult to achieve the desired effects in animal models and may limit its potential therapeutic applications.

Zukünftige Richtungen

There are several future directions for research on SB-277011A. One area of interest is its potential use in the treatment of drug addiction. Further studies are needed to determine the optimal dosing and administration regimen for SB-277011A in humans. Another area of interest is its potential use in the treatment of other neurological and psychiatric disorders, such as depression and Parkinson's disease. Finally, more studies are needed to fully understand the mechanism of action of SB-277011A and its effects on the dopamine system.

Synthesemethoden

The synthesis of SB-277011A involves several steps. The first step is the preparation of 7,7-dimethylbicyclo[2.2.1]heptan-2-one, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-(2-ethylphenyl)-1-piperazine to form the intermediate compound. The final step involves the sulfonation of the intermediate compound to produce SB-277011A.

Wissenschaftliche Forschungsanwendungen

SB-277011A has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have potential in the treatment of drug addiction, schizophrenia, depression, and Parkinson's disease. SB-277011A has also been studied for its potential use in the treatment of obesity and diabetes.

Eigenschaften

Produktname

1-({[4-(2-Ethylphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one

Molekularformel

C22H32N2O3S

Molekulargewicht

404.6 g/mol

IUPAC-Name

4-[[4-(2-ethylphenyl)piperazin-1-yl]sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-3-one

InChI

InChI=1S/C22H32N2O3S/c1-4-17-7-5-6-8-19(17)23-11-13-24(14-12-23)28(26,27)16-22-10-9-18(15-20(22)25)21(22,2)3/h5-8,18H,4,9-16H2,1-3H3

InChI-Schlüssel

DWKVGZBHYAUYAJ-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)CC4=O

Kanonische SMILES

CCC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)CC4=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.